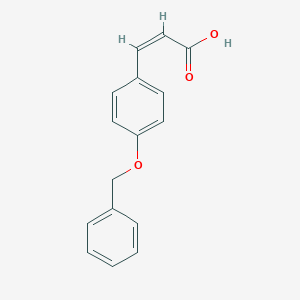

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-11H,12H2,(H,17,18)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMSDYVKYZIYGA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-45-3, 227105-11-5 | |

| Record name | 3-(4-Benzyloxy-phenyl)-acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-(4-(benzyloxy)phenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also commonly known as 4-benzyloxycinnamic acid, is a synthetic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of p-coumaric acid where the phenolic hydroxyl group is protected by a benzyl group, it serves as a crucial intermediate in the synthesis of more complex molecules. The benzyl group increases the lipophilicity of the cinnamic acid scaffold, which can modulate interactions with biological membranes and target proteins. Its well-defined (E)-isomer geometry, with the substituted phenyl ring and the acrylic acid moiety in a trans configuration, provides a rigid and extended molecular shape essential for specific binding events in rational drug design. This document provides a comprehensive overview of its chemical properties, synthesis protocols, and its role as a versatile building block in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₃ | [ChemScene, Made-in-China.com] |

| Molecular Weight | 254.28 g/mol | [ChemScene, Made-in-China.com, Benchchem] |

| CAS Number | 6272-45-3, 227105-11-5 | [ChemicalBook, ChemScene] |

| Appearance | White crystalline powder | [Made-in-China.com] |

| Melting Point | 206-208 °C | [ChemicalBook] |

| IUPAC Name | (2E)-3-[4-(phenylmethoxy)phenyl]prop-2-enoic acid | |

| Synonyms | 4-Benzyloxycinnamic acid, (E)-4-Benzyloxycinnamic acid | [ChemicalBook] |

| Storage | Sealed in a dry environment at room temperature | [ChemScene, BLDpharm] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Poor | [Made-in-China.com] |

| Ethanol | Soluble | [Made-in-China.com] |

| Diethyl Ether | Soluble | [Made-in-China.com] |

| Dichloromethane | Soluble | [Made-in-China.com] |

Table 3: Computational Data

| Descriptor | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [ChemScene] |

| LogP (Predicted) | 3.3634 | [ChemScene] |

| Hydrogen Bond Donors | 1 | [ChemScene] |

| Hydrogen Bond Acceptors | 2 | [ChemScene] |

| Rotatable Bonds | 5 | [ChemScene] |

| pKa (Predicted) | 4.59 ± 0.10 | [ChemicalBook] |

Spectral Analysis

Disclaimer: Experimentally verified spectral data for this specific compound is not widely available in public databases. The following data is based on typical values for the constituent functional groups and data from closely related analogs.

Table 4: Expected Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR | δ (ppm): ~12.0 (br s, 1H, -COOH), 7.6-7.8 (d, 1H, Ar-CH=), 7.3-7.5 (m, 7H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 6.3-6.4 (d, 1H, =CH-COOH), 5.1 (s, 2H, -O-CH₂-Ph). The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the (E)-isomer. |

| ¹³C NMR | δ (ppm): ~172 (C=O), ~161 (Ar-C-O), ~145 (Ar-CH=), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-C), ~116 (=CH-COOH), ~115 (Ar-CH), ~70 (-O-CH₂-). |

| FT-IR | ν (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 3100-3000 (C-H stretch, aromatic & vinyl), 1700-1680 (strong, C=O stretch, conjugated acid), 1640-1625 (C=C stretch, vinyl), 1600-1450 (C=C stretch, aromatic), 1320-1210 (C-O stretch), 980 (strong, =C-H bend, trans).[1][2] |

| Mass Spec. | m/z: Expected molecular ion [M]⁺ at 254. Key fragments would include [M-OH]⁺ (237), [M-COOH]⁺ (209), and a prominent peak for the tropylium ion [C₇H₇]⁺ at 91 from the benzyl group. |

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis Method 1: Williamson Ether Synthesis

This method involves the benzylation of the phenolic hydroxyl group of p-coumaric acid (4-hydroxycinnamic acid). It is a reliable method for producing the target compound with high yield.

Protocol:

-

Dissolution: Dissolve 4-hydroxycinnamic acid (1.0 eq.) in anhydrous ethanol. Stir until a clear solution is formed.

-

Reagent Addition: Sequentially add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq.) and benzyl bromide (2.0 eq.).

-

Reaction: Stir the mixture to ensure homogeneity and then heat to reflux for approximately 36 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly pour the cooled solution into crushed ice.

-

Precipitation: Acidify the mixture with 5N hydrochloric acid (HCl) to induce the precipitation of the solid product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove impurities, and dry to yield this compound as a white solid. A reported yield for this procedure is 95%. [cite: ChemicalBook]

Caption: Workflow for Williamson Ether Synthesis.

Synthesis Method 2: Knoevenagel Condensation

An alternative and widely used route is the Knoevenagel condensation, which forms the carbon-carbon double bond. This approach is highly efficient for creating α,β-unsaturated acids.[3]

Protocol:

-

Reactant Mixture: Combine 4-(benzyloxy)benzaldehyde (1.0 eq.), malonic acid (3.0 eq.), and a catalytic amount of piperidine (0.5 eq.) in a solvent such as toluene or dimethylformamide (DMF).[4]

-

Reaction: Heat the mixture to a temperature between 90-120°C. The reaction can be performed using conventional heating or under microwave irradiation to accelerate the process.[4][5] The reaction proceeds via condensation followed by decarboxylation.

-

Monitoring: Monitor the consumption of the aldehyde by TLC.

-

Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure (E)-isomer.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key structural motif and synthetic intermediate. Its utility stems from the combination of a protected phenol, which prevents unwanted side reactions, and a reactive carboxylic acid, which allows for further chemical modification.

Researchers have used this compound to create novel series of molecules for pharmacological evaluation. For example, it is a precursor for synthesizing derivatives that have shown potential as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activating AMPK is a therapeutic strategy for metabolic disorders like non-alcoholic fatty liver disease (NAFLD).[6] The cinnamic acid core is a known scaffold for various biological activities, and by modifying the carboxylic acid group (e.g., forming amides or esters), libraries of compounds can be generated and screened for activities including anti-inflammatory, antioxidant, and antimicrobial effects.[7]

Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

This compound is a well-characterized and synthetically accessible compound with significant value as an intermediate. Its stable, crystalline nature and predictable reactivity make it a reliable starting material for complex syntheses. The presence of the benzyl protecting group and the (E)-configured acrylic acid moiety provides a robust scaffold for developing novel compounds with potential applications in pharmacology and materials science. The detailed protocols and compiled properties within this guide serve as a valuable resource for researchers aiming to utilize this compound in their work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on (E)-3-(4-(benzyloxy)phenyl)acrylic acid

CAS Number: 6272-45-3

This technical guide provides a comprehensive overview of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a cinnamic acid derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4-benzyloxycinnamic acid, is a white crystalline solid. It is classified as a substituted cinnamic acid, where the hydroxyl group of p-coumaric acid is protected by a benzyl group.[1] This structural modification significantly influences its chemical and biological properties. The "E" designation indicates a trans configuration across the double bond, which is the more stable and common isomer.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6272-45-3 | [3] |

| Molecular Formula | C₁₆H₁₄O₃ | [3] |

| Molecular Weight | 254.28 g/mol | [3] |

| Melting Point | 206-208 °C | [3] |

| Boiling Point | 448.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.212 g/cm³ | [3] |

| pKa | 4.59 ± 0.10 (Predicted) | [3] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in ethanol, ether, dichloromethane; poor solubility in water. |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals for the benzylic protons (a singlet around 5.1 ppm), aromatic protons of the benzyl group (a multiplet between 7.3-7.5 ppm), aromatic protons on the cinnamic acid moiety (doublets around 6.9 and 7.5 ppm), and the vinylic protons of the acrylic acid (doublets with a large coupling constant, characteristic of the trans configuration, around 6.4 and 7.7 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon of the carboxylic acid (around 172 ppm), olefinic carbons (between 115-145 ppm), aromatic carbons, and the benzylic carbon (around 70 ppm). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), C=C stretching of the alkene and aromatic rings (in the 1600-1450 cm⁻¹ region), and C-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 254.28. Common fragmentation patterns would involve the loss of the benzyl group or the carboxylic acid group. |

Synthesis Protocol

A common method for the synthesis of this compound involves the Williamson ether synthesis to protect the hydroxyl group of a cinnamic acid precursor.

Experimental Protocol: Synthesis of this compound [3]

-

Dissolution: To 4-hydroxycinnamic acid (1 equivalent) in anhydrous ethanol, add benzyl bromide (approximately 2 equivalents) and a solution of sodium hydroxide (approximately 5 equivalents) in water.

-

Reflux: The reaction mixture is stirred and refluxed for an extended period (e.g., 36 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled in an ice bath. The cooled solution is then slowly poured into crushed ice and acidified with hydrochloric acid (e.g., 5N HCl) to precipitate the product.

-

Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield this compound as a white solid.

Biological Activity and Potential Applications

This compound serves as a valuable scaffold in the development of novel therapeutic agents.[4] Cinnamic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1] While direct biological data on the title compound is limited in publicly available literature, studies on its derivatives provide insights into its potential pharmacological relevance.

Anti-inflammatory Activity

Derivatives of this compound have been investigated as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[5] The COX enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [6]

-

Reaction Mixture Preparation: In an Eppendorf tube, combine 100 mM Tris-HCl buffer (pH 8.0), 100 µM hematin, and 40 mM L-epinephrine.

-

Enzyme Addition: Add a solution containing either COX-1 or COX-2 enzyme to the reaction mixture and incubate at room temperature for 2 minutes.

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 5 µM.

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 2.0 M HCl.

-

Analysis: The concentration of prostaglandin E₂ (PGE₂) produced is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The percent inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.

Regulation of Metabolic Pathways

Derivatives of cinnamic acids have also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activation of AMPK can have therapeutic benefits in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).

Experimental Protocol: In Vitro AMPK Activation Assay [8]

-

Plate Setup: Add the test compound, DMSO (as a negative control), or a known AMPK activator (as a positive control) to the wells of a 384-well plate.

-

Enzyme Addition: Add a diluted recombinant AMPK enzyme solution to each well and pre-incubate at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Initiate the kinase reaction by adding a substrate/ATP mix (e.g., SAMS peptide and ATP). Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: The kinase activity is measured by quantifying the amount of ADP produced. This can be achieved using a commercial assay kit, such as the ADP-Glo™ Kinase Assay.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature.

-

-

Signal Measurement: Measure the luminescence using a plate reader. The increase in luminescence is proportional to AMPK activity.

Conclusion

This compound is a versatile building block in medicinal chemistry. Its cinnamic acid core, combined with the benzyloxy modification, provides a platform for the synthesis of compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and metabolic diseases. Further research into the direct biological activities of this compound and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound|RUO [benchchem.com]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. m.made-in-china.com [m.made-in-china.com]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

4-Benzyloxycinnamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxycinnamic acid, a derivative of the naturally occurring cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, combining a cinnamic acid moiety with a bulky benzyloxy group, impart unique physicochemical properties that make it a versatile building block for the synthesis of a wide range of compounds. This technical guide provides a detailed overview of the structure, formula, and key experimental data related to 4-benzyloxycinnamic acid, intended to support research and development activities.

Chemical Structure and Formula

4-Benzyloxycinnamic acid is characterized by a phenyl ring substituted with a benzyloxy group at the para (4-) position and an acrylic acid side chain. The presence of the double bond in the acrylic acid moiety gives rise to E and Z isomers, with the trans (E) isomer being the more stable and commonly studied form.

Molecular Formula: C₁₆H₁₄O₃

Molecular Weight: 254.28 g/mol

IUPAC Name: (2E)-3-[4-(Benzyloxy)phenyl]prop-2-enoic acid[1]

CAS Number: 6272-45-3

Synonyms: 4-(Benzyloxy)cinnamic acid, p-Benzyloxycinnamic acid, 3-[4-(Benzyloxy)phenyl]acrylic acid[1]

The chemical structure of 4-benzyloxycinnamic acid is illustrated in the diagram below.

Caption: Chemical structure of 4-benzyloxycinnamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-benzyloxycinnamic acid is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 206-208 °C | [1] |

| Boiling Point | 448.9 ± 25.0 °C (Predicted) | [1] |

| pKa | 4.59 ± 0.10 (Predicted) | [1] |

| Density | 1.212 g/cm³ (Predicted) | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH ) |

| 7.65 | Doublet | 1H | Vinylic proton (-CH=CH-COOH) |

| 7.50-7.30 | Multiplet | 7H | Aromatic protons (benzyloxy & phenyl) |

| 7.00 | Doublet | 2H | Aromatic protons (phenyl) |

| 6.35 | Doublet | 1H | Vinylic proton (-CH =CH-COOH) |

| 5.15 | Singlet | 2H | Methylene protons (-O-CH₂ -Ph) |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carboxylic acid carbon (-C OOH) |

| ~160 | Aromatic carbon (-C -O-) |

| ~145 | Vinylic carbon (-C H=CH-COOH) |

| ~136 | Aromatic carbon (ipso-benzyloxy) |

| ~130 | Aromatic carbons (phenyl) |

| ~129 | Aromatic carbons (benzyloxy) |

| ~128 | Aromatic carbons (benzyloxy) |

| ~127 | Aromatic carbon (ipso-vinylic) |

| ~116 | Vinylic carbon (-CH=C H-COOH) |

| ~115 | Aromatic carbons (phenyl) |

| ~70 | Methylene carbon (-O-C H₂-Ph) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic & Vinylic |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| 1600, 1510, 1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ether & Carboxylic acid |

| ~980 | C-H bend (out-of-plane) | trans-Alkene |

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 254 | [M]⁺ (Molecular ion) |

| 237 | [M - OH]⁺ |

| 209 | [M - COOH]⁺ |

| 163 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Protocols

The synthesis of 4-benzyloxycinnamic acid can be achieved through two primary synthetic routes: Williamson ether synthesis followed by a condensation reaction, or a direct Knoevenagel condensation.

Synthesis via Knoevenagel Condensation (General Protocol)

This method involves the condensation of 4-benzyloxybenzaldehyde with malonic acid.

Caption: General workflow for the synthesis of 4-benzyloxycinnamic acid via Knoevenagel condensation.

Methodology:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, 4-benzyloxybenzaldehyde (1 equivalent) and malonic acid (1-1.5 equivalents) are combined.[2][3][4][5][6]

-

Solvent and Catalyst: A suitable solvent, such as pyridine or toluene, is added to dissolve the reactants. A catalytic amount of a base, typically piperidine or triethylamine, is then introduced.[5]

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-benzyloxycinnamic acid.[3]

Synthesis via Williamson Ether Synthesis followed by Condensation

This two-step route first involves the protection of the hydroxyl group of 4-hydroxycinnamic acid.

Step 1: Williamson Ether Synthesis

Methodology:

-

Deprotonation: 4-Hydroxycinnamic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone) and treated with a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

-

Alkylation: Benzyl chloride or benzyl bromide is added to the reaction mixture, which is then heated to facilitate the Sₙ2 reaction, forming the benzyl ether.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

Step 2: Subsequent reactions as needed.

Biological Activity

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[7][8][9][10] The presence of the benzyloxy group in 4-benzyloxycinnamic acid modifies its lipophilicity and steric profile, which can influence its biological efficacy and pharmacokinetic properties. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of 4-benzyloxycinnamic acid. Studies on related hydroxycinnamic acids have shown that they can act as potent antioxidants and may play a role in the prevention of various diseases.[7][8]

Conclusion

4-Benzyloxycinnamic acid is a valuable synthetic intermediate with potential applications in drug discovery and materials science. This technical guide has summarized its key structural and physicochemical properties, along with general experimental protocols for its synthesis. The provided data serves as a foundation for researchers to further explore the chemistry and biological potential of this versatile compound.

References

- 1. 6272-45-3 CAS MSDS (3-[4-(BENZYLOXY)PHENYL]ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. bepls.com [bepls.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a compound of interest in various research and development applications. The following sections present the fundamental data and calculations in a clear and structured format.

Molecular Composition and Weight

The molecular formula for this compound is C₁₆H₁₄O₃.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Atomic Composition

The number of atoms of each element in the molecule is as follows:

| Element | Symbol | Number of Atoms |

| Carbon | C | 16 |

| Hydrogen | H | 14 |

| Oxygen | O | 3 |

Atomic Weights

The standard atomic weights of the constituent elements are:

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

Molecular Weight Calculation

The molecular weight of this compound is calculated as follows:

| Element | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 254.285 |

Based on this calculation, the molecular weight of this compound is approximately 254.28 g/mol .[1][2][4]

Experimental Protocols

This document serves as a guide to the fundamental chemical properties of this compound. As such, it does not detail specific experimental protocols. Methodologies for experiments such as synthesis, purification, or analytical characterization (e.g., NMR, HPLC, Mass Spectrometry) would be found in dedicated research articles or laboratory standard operating procedures.

Visualization of Chemical Structure

To provide a clear representation of the molecule's structure, a 2D diagram is presented below. This visualization aids in understanding the connectivity of the atoms that comprise this compound.

Figure 1: 2D chemical structure of this compound.

References

Solubility Profile of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility characteristics of (E)-3-(4-(benzyloxy)phenyl)acrylic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines experimental protocols for solubility determination and presents illustrative solubility data.

Introduction

This compound is a derivative of cinnamic acid that serves as a versatile intermediate in the synthesis of various biologically active compounds and has applications in drug research and development. Its solubility in organic solvents is a critical parameter for its purification, formulation, and application in various chemical reactions. This guide provides a summary of its known solubility and a detailed methodology for its quantitative determination.

Qualitative Solubility Summary

This compound is described as a white crystalline solid. It exhibits good solubility in several organic solvents, including ethanol, ether, and dichloromethane, while demonstrating poor solubility in water[1]. This solubility profile is consistent with its molecular structure, which contains both a polar carboxylic acid group and a large, nonpolar benzyloxyphenyl group.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table presents expected solubility ranges at ambient temperature (25 °C) based on its structural characteristics and qualitative descriptions. These values are illustrative and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (g/L) |

| Methanol | CH₃OH | 5.1 | 50 - 100 |

| Ethanol | C₂H₅OH | 4.3 | 70 - 120 |

| Acetone | C₃H₆O | 5.1 | > 100 |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 100 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 30 - 70 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 40 - 80 |

| Toluene | C₇H₈ | 2.4 | 5 - 15 |

| Hexane | C₆H₁₄ | 0.1 | < 1 |

| Water | H₂O | 10.2 | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the isothermal saturation method.

4.1. Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions using HPLC to construct a calibration curve.

-

Inject the diluted sample solutions into the HPLC system and determine their concentrations from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Synthesis Workflow

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 4-hydroxycinnamic acid and benzyl bromide. A logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. This guide provides a framework for its solubility profile, offering both qualitative and illustrative quantitative data. The detailed experimental protocol enables researchers to determine precise solubility values under their specific experimental conditions, facilitating process optimization and formulation development.

References

Spectroscopic data for (E)-3-(4-(benzyloxy)phenyl)acrylic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of cinnamic acid, serves as a valuable building block in the synthesis of a wide array of biologically active molecules and complex organic structures.[1][2] Its structural features, including the carboxylic acid, the alkene moiety in the trans or (E)-configuration, and the benzyloxy-substituted phenyl ring, provide multiple points for chemical modification.[1] Accurate and unambiguous structural elucidation is paramount for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this compound. The focus is not only on the presentation of reference data but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Stereochemistry

The systematic name this compound precisely describes its molecular architecture. The "(E)-" designation signifies the trans stereochemistry about the carbon-carbon double bond, where the bulky phenyl and carboxylic acid groups are on opposite sides. This configuration is generally the more thermodynamically stable isomer for cinnamic acid derivatives.[1]

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.[3]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Vinylic Proton (Ar-CH=) | 7.6 - 7.8 | Doublet | ~16.0 |

| Vinylic Proton (=CH-COOH) | 6.3 - 6.5 | Doublet | ~16.0 |

| Aromatic Protons (AA'BB' system) | 7.4 - 7.6 | Multiplet | - |

| Aromatic Protons (AA'BB' system) | 6.9 - 7.1 | Multiplet | - |

| Benzyl Protons (-O-CH₂-Ph) | 5.1 - 5.3 | Singlet | - |

| Phenyl Protons (of benzyl group) | 7.2 - 7.5 | Multiplet | - |

-

Vinylic Protons: The two vinylic protons appear as doublets with a large coupling constant (J ≈ 16.0 Hz), which is characteristic of a trans relationship across the double bond.[4]

-

Aromatic Protons: The protons on the phenyl ring attached to the acrylic acid moiety are expected to show an AA'BB' splitting pattern due to the para-substitution. The protons on the phenyl ring of the benzyl group will likely appear as a complex multiplet.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically broad and downfield, and its chemical shift can be highly dependent on concentration and solvent.[5]

-

Benzyl Protons: The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and will appear as a singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C (1.1%).[6]

-

Data Acquisition: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets.

Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 167 - 173 |

| Vinylic Carbon (Ar-C=) | 144 - 146 |

| Vinylic Carbon (=C-COOH) | 115 - 118 |

| Aromatic Carbon (C-O) | 160 - 162 |

| Aromatic Carbons (CH) | 128 - 132 |

| Aromatic Carbon (C-C=) | 126 - 128 |

| Benzyl Carbon (-O-CH₂-Ph) | 69 - 71 |

| Aromatic Carbons (benzyl phenyl) | 127 - 137 |

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.[7]

-

Aromatic Carbons: The carbon attached to the oxygen of the benzyloxy group (ipso-carbon) is shifted downfield to around 160 ppm.[6] The number of signals in the aromatic region can confirm the substitution pattern.

-

Symmetry: Due to the symmetry of the para-substituted phenyl ring, fewer than six signals are expected for these six carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[8]

Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (aromatic & vinylic) | 3000 - 3100 | Medium |

| C=O stretch (conjugated acid) | 1670 - 1690 | Strong |

| C=C stretch (alkene) | 1620 - 1640 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |

| C-O stretch (ether & acid) | 1200 - 1300 | Strong |

| =C-H bend (trans) | 960 - 980 | Strong |

-

O-H Stretch: The carboxylic acid O-H stretch is a very broad band due to hydrogen bonding.[9]

-

C=O Stretch: The carbonyl stretch of the α,β-unsaturated carboxylic acid is a strong, sharp peak. Conjugation lowers the frequency compared to a saturated carboxylic acid.[10]

-

trans C-H Bend: A strong absorption around 970 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted double bond, confirming the (E)-stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced directly or via a chromatographic method like GC or LC.

-

Ionization: Electron Ionization (EI) is a common technique that often leads to extensive fragmentation, providing structural clues. Electrospray Ionization (ESI) is a softer technique that typically gives a strong molecular ion peak.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data and Interpretation

The molecular formula of this compound is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol .[11]

-

Molecular Ion (M⁺•): In an EI spectrum, the molecular ion peak is expected at m/z = 254. A high-resolution mass spectrum (HRMS) would confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of cinnamic acid derivatives is well-studied.[12] Key expected fragments for this compound include:

-

Loss of a benzyl radical ([M - 91]⁺): Cleavage of the benzylic C-O bond would lead to a fragment at m/z = 163.

-

Formation of the tropylium ion: The benzyl fragment itself would produce a strong signal at m/z = 91.

-

Loss of a carboxyl group ([M - 45]⁺): Decarboxylation can lead to a fragment at m/z = 209.

-

References

- 1. This compound|RUO [benchchem.com]

- 2. rkmmanr.org [rkmmanr.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Safe Handling of (E)-3-(4-(benzyloxy)phenyl)acrylic acid

This document provides a comprehensive overview of the safety, handling, and emergency procedures for (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] It is intended for laboratory personnel, researchers, and professionals in the drug development field.

Chemical Identification and Properties

This compound, also known as 4-benzyloxycinnamic acid, is a white crystalline solid.[1][2] It is characterized by its use as a building block in the synthesis of more complex molecules with potential biological activities.[1] While soluble in organic solvents like ethanol and ether, it has poor solubility in water.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6272-45-3 | [2][3] |

| Molecular Formula | C₁₆H₁₄O₃ | [2] |

| Molecular Weight | 254.28 g/mol | [2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 206-208 °C | [2] |

| Boiling Point | 448.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.212 g/cm³ (Predicted) | [2] |

| pKa | 4.59 ± 0.10 (Predicted) |[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous.[4][5][6] The primary risks associated with it are oral toxicity, skin and eye irritation, and respiratory tract irritation.[7]

Table 2: GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Data sourced from multiple suppliers.[4][5][6][7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to ensure safety when handling this substance.

-

Engineering Controls : Always handle this compound in a well-ventilated area.[4] A chemical fume hood is required for procedures that may generate dust or aerosols.[5] An accessible safety shower and eye wash station must be available.[4]

-

Personal Protective Equipment : The following PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or a face shield. | [4][5] |

| Hand Protection | Chemically resistant protective gloves. Inspect gloves prior to use. | [4][5] |

| Skin/Body Protection | A complete chemical-resistant suit or lab coat. | [5] |

| Respiratory Protection | For nuisance exposures or when dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator. |[5] |

Caption: Workflow for handling solid chemical compounds.

Safe Handling, Storage, and Disposal

-

Handling : Avoid all contact with skin and eyes and prevent inhalation of dust.[4] Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[5]

-

Storage : Store in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[5][7] Keep containers tightly closed and locked up.[5][7]

-

Disposal : Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.[4] Do not allow the product to enter drains or water courses.[4][5]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

-

Accidental Release Measures :

-

Evacuate : Evacuate personnel to a safe area.[5]

-

Ventilate : Ensure adequate ventilation.

-

Contain : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Clean-up : Wearing full PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5]

-

-

First Aid :

Table 4: First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately. | [5][7] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [5] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [5][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting . Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |[4][5] |

Caption: Decision tree for emergency response actions.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[4]

-

Specific Hazards : During a fire, irritating fumes may be emitted.[4]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Experimental Protocol: Synthesis Example

This compound is commonly synthesized from 4-hydroxycinnamic acid. The following is a representative experimental protocol.

Objective : To synthesize this compound.

Materials :

-

4-hydroxycinnamic acid

-

Anhydrous ethanol

-

Benzyl bromide

-

Sodium hydroxide (aqueous solution)

-

5N Hydrochloric acid

-

Distilled water, ice

-

Reflux apparatus, beakers, filtration equipment

Procedure :

-

Dissolution : Dissolve 4-hydroxycinnamic acid (e.g., 7 g, 42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.[2]

-

Reagent Addition : Sequentially add benzyl bromide (15 g, 87.7 mmol) and an aqueous solution of sodium hydroxide (8.5 g in 40 mL of water) to the reaction mixture.[2] Stir for 5 minutes to ensure homogeneity.[2]

-

Reflux : Place the mixture in a reflux unit and heat under continuous reflux for 36 hours.[2] Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

-

Quenching and Precipitation : Once the starting material is consumed, cool the reaction mixture in an ice bath.[2] Slowly pour the cooled ethanol solution into a beaker containing crushed ice.[2]

-

Acidification : Carefully acidify the mixture with 5N hydrochloric acid to induce the precipitation of the solid product.[2]

-

Isolation and Purification : Collect the precipitate by filtration. Wash the solid thoroughly with water to remove impurities.[2]

-

Drying : Dry the collected white solid to yield the final product, this compound.[2]

Caption: Key steps for synthesizing the title compound.

References

- 1. 3-[4- (benzyloxy) Phenyl]Acrylic Acid CAS 6272-45-3 for Organic Synthesis Intermediate - 3-[4- (benzyloxy) Phenyl]Acrylic Acid, 4-Benzyloxycinnamic Acid | Made-in-China.com [m.made-in-china.com]

- 2. 3-[4-(BENZYLOXY)PHENYL]ACRYLIC ACID | 6272-45-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemical-label.com [chemical-label.com]

- 7. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (E)-3-(4-(benzyloxy)phenyl)acrylic Acid Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It covers their synthesis, biological activities, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as 4-benzyloxycinnamic acid, is a derivative of cinnamic acid. Cinnamic acids and their derivatives are a class of natural compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and neuroprotective properties.[1] The core structure of this compound provides a versatile scaffold for the synthesis of more complex molecules with potential pharmacological applications. The "(E)-" configuration, indicating a trans geometry across the double bond, is crucial for its specific interactions with biological targets.[2] Current research focuses on synthesizing novel derivatives and evaluating their therapeutic potential in various disease areas, including inflammation, infectious diseases, and cancer.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. The following sections detail common synthetic routes.

Synthesis of this compound

A common method for synthesizing the core molecule involves the reaction of 4-hydroxycinnamic acid with benzyl bromide.[4]

Experimental Protocol:

-

Dissolve 4-hydroxycinnamic acid (42.6 mmol) in anhydrous ethanol (40 mL) with stirring until a clear solution is formed.[4]

-

Sequentially add benzyl bromide (87.7 mmol) and an aqueous solution of sodium hydroxide (212 mmol in 40 mL of distilled water).[4]

-

Stir the mixture for 5 minutes to ensure homogeneity.[4]

-

Reflux the reaction mixture continuously for 36 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

-

After complete conversion, cool the reaction mixture in an ice bath.[4]

-

Slowly pour the cooled ethanol solution into a beaker containing crushed ice and acidify with 5N hydrochloric acid to induce precipitation.[4]

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the final product, this compound, as a white solid.[4]

Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate

This derivative is synthesized through a three-step process starting from 4-hydroxybenzaldehyde.[1]

Experimental Protocol:

Step 1: Synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde (1)

-

In a round-bottom flask, combine 4-hydroxybenzaldehyde (4.1 mmol), 4-bromobenzyl bromide (4.1 mmol), and potassium carbonate (8.2 mmol) in acetone (10 mL).[1][5]

-

After the reaction, recrystallize the product from ethyl acetate/petroleum ether.[1]

Step 2: Synthesis of (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (2)

-

In a round-bottom flask, add pyridine (10 mL), 4-((4-bromobenzyl)oxy)benzaldehyde (4.10 mmol), and malonic acid (6.15 mmol).[1][5]

Step 3: Synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (3)

-

In a microwave vial, combine (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid (0.15 mmol), glycine ethyl ester hydrochloride (0.225 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI HCl, 0.225 mmol), and 4-dimethylaminopyridine (DMAP, 0.6 mmol) in acetonitrile (2 mL).[1][5]

-

Cap the vial and irradiate in a microwave reactor at 50°C and 100W for 30 minutes.[1][5]

-

Monitor the reaction completion by TLC.[1]

-

Pour the mixture into a separating funnel and add 15 mL of ethyl acetate for extraction.[1]

Caption: Synthesis workflow for Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a variety of biological activities, highlighting their potential as therapeutic agents.

Anti-inflammatory Activity

A notable biological activity of these derivatives is their anti-inflammatory effect, primarily through the inhibition of cyclooxygenase-2 (COX-2).[1] The precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, was found to inhibit soybean lipoxygenase (LOX) with an IC50 of 80 µM but showed no COX-2 inhibitory activity.[1][5] However, its glycinate hybrid, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, exhibited high anti-COX-2 activity.[1][5]

| Compound | Target | IC50 Value | Reference |

| (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid | LOX | 80 µM | [1][5] |

| Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | COX-2 | 6 µM | [1][5] |

Antimicrobial Activity

Novel asymmetric derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[3] Several compounds in a synthesized series (AAP-2, AAP-4, AAP-5, AAP-7, AAP-8, AAP-9, and AAP-10) showed excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Lysinibacillus sphaericus, Bacillus subtilis) and Gram-negative (Klebsiella aerogenes, Pseudomonas Aeruginosa, Chromobacterium violaceum) bacteria, comparable to the standard drug ciprofloxacin.[3] Additionally, compounds AAP-1, AAP-4, AAP-5, AAP-6, AAP-7, and AAP-8 demonstrated good antifungal activity against Fusarium oxysporum, Rhizoctonia solani, and Colletotrichum capsici, comparable to fluconazole.[3]

Regulation of Lipid Accumulation

Derivatives of the related (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been investigated as activators of AMP-activated protein kinase (AMPK), a key regulator of hepatic lipid metabolism.[6][7] Activation of AMPK can reduce lipid accumulation, suggesting a therapeutic potential for these compounds in treating non-alcoholic fatty liver disease (NAFLD).[6] One derivative, compound S17, was found to potently inhibit lipid accumulation in HepG2 cells by activating the AMPK signaling pathway and down-regulating the expression of sterol regulatory element-binding protein-1 (SREBP-1).[6]

Caption: Proposed mechanism of action for regulating lipid accumulation via AMPK activation.

Anticancer Activity

Derivatives of benzyloxyphenyl compounds have been investigated as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy.[8] Certain analogs have shown potent antiproliferative activity against cancer cell lines like MDA-MB-468.[8] For instance, compounds 4a and 4b exhibited superior activity against the IL-6/STAT3 signaling pathway with IC50 values of 7.71 µM and 1.38 µM, respectively.[8] Compound 4a also displayed potent antiproliferative activity against the MDA-MB-468 cell line with an IC50 of 9.61 µM.[8]

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is critical for its development. While detailed pharmacokinetic data for this compound itself is limited in the provided results, studies on its derivatives and related structures provide valuable insights.

For instance, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate was found to have favorable pharmacokinetic properties and to be orally bioavailable according to Lipinski's rule of five.[1][5] In silico analysis of this compound indicated good oral bioavailability and blood-brain barrier permeability.[5]

As an illustrative example, the pharmacokinetic parameters of a non-steroidal selective androgen receptor modulator, S-4, which shares some structural similarities, were studied in rats.[9][10]

| Parameter | Value |

| Clearance | 1.0 - 2.1 mL/min/kg |

| Volume of Distribution | ~0.448 L/kg |

| Half-life | 2.6 - 5.3 hours |

| Oral Bioavailability | Dose-dependent, complete at lower doses |

Data for compound S-4 in rats.[9][10]

Conclusion and Future Outlook

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility of this scaffold allows for the generation of extensive libraries of derivatives for structure-activity relationship (SAR) studies. The demonstrated anti-inflammatory, antimicrobial, and anticancer activities, as well as the potential to modulate metabolic pathways, underscore the therapeutic potential of these compounds.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and evaluation in relevant preclinical disease models will be crucial for their translation into clinical candidates. The versatility of the this compound core structure ensures its continued importance in the field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound|RUO [benchchem.com]

- 3. rkmmanr.org [rkmmanr.org]

- 4. 3-[4-(BENZYLOXY)PHENYL]ACRYLIC ACID | 6272-45-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Potential Biological Activities of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, serves as a versatile scaffold in medicinal chemistry. Cinnamic acid and its analogues are a well-established class of compounds recognized for their diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. The core structure, featuring a phenyl ring linked to an acrylic acid moiety, provides a foundational framework for the development of novel therapeutic agents. The subject of this guide, this compound, is a synthetic derivative where the hydroxyl group of p-coumaric acid is protected by a benzyl group. This modification significantly influences its physicochemical properties and biological interactions, making it a compound of interest for further investigation and as a precursor for the synthesis of more complex, biologically active molecules. This document provides an in-depth overview of its synthesis, potential biological activities, and associated mechanisms of action, supported by experimental data and protocols.

Synthesis

This compound can be synthesized through various methods, with the Williamson ether synthesis followed by a condensation reaction being a common approach.

General Synthesis Workflow

An In-depth Review of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(4-(benzyloxy)phenyl)acrylic acid, also known as 4-benzyloxycinnamic acid, is a cinnamic acid derivative characterized by a benzyloxy group attached to the phenyl ring. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its rigid, planar structure, conferred by the trans-configuration of the acrylic acid side chain, makes it an attractive scaffold for the design of novel therapeutic agents. While direct biological profiling of this compound is not extensively documented in publicly available literature, its derivatives have shown promising activities, particularly in the antimicrobial and anti-inflammatory domains. This technical guide provides a comprehensive review of the existing literature on its synthesis, physicochemical properties, and the biological activities of its derivatives.

Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | N/A |

| Molecular Weight | 254.28 g/mol | N/A |

| Melting Point | 206-208 °C | N/A |

| Boiling Point (Predicted) | 448.9 ± 25.0 °C | N/A |

| pKa (Predicted) | 4.59 ± 0.10 | N/A |

| Solubility | Soluble in ethanol, ether, dichloromethane; poorly soluble in water. | N/A |

Synthesis of this compound

The synthesis of this compound is commonly achieved through well-established organic reactions such as the Knoevenagel and Perkin condensations, which favor the formation of the more stable (E)-isomer. A detailed experimental protocol starting from 4-hydroxycinnamic acid is described below.

Experimental Protocol: Synthesis from 4-Hydroxycinnamic Acid

Materials:

-

4-hydroxycinnamic acid

-

Anhydrous ethanol

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

5N Hydrochloric acid (HCl)

-

Distilled water

-

Crushed ice

Procedure:

-

To a solution of 4-hydroxycinnamic acid (7 g, 42.6 mmol) in anhydrous ethanol (40 mL), stir until completely dissolved to obtain a clear solution.

-

Sequentially add benzyl bromide (15 g, 10.6 mL, 87.7 mmol) and an aqueous solution of sodium hydroxide (8.5 g, 212 mmol, dissolved in 40 mL of distilled water).

-

Stir the reaction mixture for 5 minutes to ensure homogeneous mixing.

-

Set up the reaction for reflux and heat continuously for 36 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of 4-hydroxycinnamic acid.

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Slowly pour the cooled ethanol reaction mixture into a 1-liter beaker containing crushed ice.

-

Carefully acidify the mixture with 5N hydrochloric acid to the appropriate pH to induce the precipitation of the solid product.

-

Collect the precipitate by filtration.

-

Wash the solid with ample water to remove impurities.

-

Dry the final product to obtain this compound as a white solid (yield: 10.3 g, 95%).

Biological Activities of Derivatives

While this compound is primarily used as a synthetic intermediate, its derivatives have been investigated for various biological activities.

Antimicrobial Activity

A notable area of investigation involves the synthesis of thiazolidine-based derivatives. Researchers have synthesized a series of (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives. Several of these compounds exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal properties.

Table of Antimicrobial Activity (MIC, µg/mL) of Thiazolidine Derivatives

| Compound ID | Derivative Substituent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| AAP-1 | 2-NO₂ | 25 | 50 | 50 | 100 | 50 | 100 |

| AAP-2 | 4-Cl | 50 | 25 | 100 | 50 | 100 | 50 |

| AAP-3 | 3-NO₂ | 25 | 50 | 50 | 100 | 100 | 50 |

| AAP-4 | 4-OCH₃ | 50 | 25 | 100 | 50 | 50 | 100 |

| Ciprofloxacin | (Standard) | 25 | 25 | 25 | 25 | - | - |

| Fluconazole | (Standard) | - | - | - | - | 50 | 50 |

Note: Data extracted from a study on novel asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives.

Potential Signaling Pathway Modulation

Cinnamic acid and its derivatives are known to exhibit anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways. While no direct evidence exists for this compound, it is plausible that its derivatives could interact with pathways such as the NF-κB and STAT3 signaling cascades, which are central to the inflammatory response and cell proliferation.

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines.

Conclusion and Future Directions

This compound is a valuable building block in medicinal chemistry. While the direct biological activity of the parent compound remains largely unexplored, its derivatives have demonstrated significant potential as antimicrobial agents. The core structure of this compound provides a rigid framework that can be further functionalized to develop novel therapeutics.

Future research should focus on:

-

Direct Biological Screening: A comprehensive biological evaluation of this compound itself is warranted to determine its intrinsic antioxidant, anti-inflammatory, and cytotoxic properties.

-

Structure-Activity Relationship (SAR) Studies: Comparative studies between the parent compound and its derivatives will help elucidate the contribution of the core scaffold and various functional groups to the observed biological effects.

-

Mechanism of Action Studies: For active derivatives, further investigation into their molecular mechanisms of action, including their effects on specific signaling pathways, is crucial for their development as therapeutic agents.

By addressing these research gaps, the full potential of this compound and its derivatives in drug discovery can be realized.

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (E)-3-(4-(benzyloxy)phenyl)acrylic acid, a valuable intermediate in drug discovery and organic synthesis, starting from 4-hydroxycinnamic acid. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This protocol outlines the reaction mechanism, a detailed experimental procedure, purification techniques, and characterization data. The information is intended to guide researchers in the efficient and successful synthesis of this target compound.

Introduction

This compound, also known as 4-benzyloxycinnamic acid, is a derivative of cinnamic acid that serves as a crucial building block in the synthesis of various biologically active molecules.[4][5] The presence of the benzyloxy group provides a protective handle for the phenolic hydroxyl group of 4-hydroxycinnamic acid, allowing for further chemical transformations on the carboxylic acid or the alkene moiety. The "(E)-" designation specifies the trans configuration of the double bond, which is the more stable and common isomer for cinnamic acid derivatives.[4] This defined geometry is often critical for specific interactions with biological targets.[4] The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, to couple a benzyl group to the phenolic oxygen of 4-hydroxycinnamic acid.[1][3]

Chemical Structures and Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference.

| Compound Name | 4-Hydroxycinnamic Acid | This compound |

| Structure |  |  |

| Molecular Formula | C₉H₈O₃ | C₁₆H₁₄O₃ |

| Molecular Weight | 164.16 g/mol | 254.28 g/mol [6] |

| CAS Number | 7400-08-0 | 6272-45-3[7] |

| Appearance | White to off-white crystalline powder | White solid[5] |

| Melting Point | 214-217 °C | 206-208 °C[7] |

| Boiling Point | 358.9±22.0 °C (Predicted) | 448.9±25.0 °C (Predicted)[7] |

| pKa | 4.58±0.10 (Predicted) | 4.59±0.10 (Predicted)[7] |

| Solubility | Soluble in ethanol, ether.[5] Poorly soluble in water. | Soluble in ethanol, ether, dichloromethane.[5] Poorly soluble in water.[5] |

Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is an SN2 reaction. The phenolic hydroxyl group of 4-hydroxycinnamic acid is first deprotonated by a base (in this case, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a backside attack, displacing the bromide ion and forming the ether linkage.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the benzylation of 4-hydroxycinnamic acid.[7]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Amount | Molar Equivalents |

| 4-Hydroxycinnamic acid | 7400-08-0 | C₉H₈O₃ | 7.0 g | 1.0 |

| Benzyl bromide | 100-39-0 | C₇H₇Br | 15.0 g (10.6 mL) | 2.06 |

| Sodium hydroxide | 1310-73-2 | NaOH | 8.5 g | 5.0 |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 40 mL | - |

| Distilled Water | 7732-18-5 | H₂O | 40 mL | - |

| 5N Hydrochloric acid | 7647-01-0 | HCl | As needed | - |

| Crushed Ice | - | H₂O | ~500 g | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker (1 L)

-

Buchner funnel and filter paper

-

Ice bath

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Dissolution: To a 250 mL round-bottom flask, add 7.0 g (42.6 mmol) of 4-hydroxycinnamic acid and 40 mL of anhydrous ethanol. Stir the mixture until the solid is completely dissolved.

-

Reagent Addition: Sequentially add 15.0 g (10.6 mL, 87.7 mmol) of benzyl bromide and a solution of 8.5 g (212 mmol) of sodium hydroxide in 40 mL of distilled water to the flask.

-

Mixing: Stir the reaction mixture vigorously for 5 minutes to ensure it is homogeneous.

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture to reflux using a heating mantle. Continue to reflux for 36 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-